molecular formula C17H10BrFN2O3S B5908567 (5E)-5-[(5-bromo-2-hydroxyphenyl)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

(5E)-5-[(5-bromo-2-hydroxyphenyl)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

Cat. No.: B5908567
M. Wt: 421.2 g/mol
InChI Key: IPXSHLQHRWQXMK-DHZHZOJOSA-N
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Description

The compound “(5E)-5-[(5-bromo-2-hydroxyphenyl)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione” is a synthetic organic molecule that features a combination of bromine, fluorine, and sulfur atoms within its structure

Properties

IUPAC Name

(5E)-5-[(5-bromo-2-hydroxyphenyl)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10BrFN2O3S/c18-10-5-6-14(22)9(7-10)8-11-15(23)20-17(25)21(16(11)24)13-4-2-1-3-12(13)19/h1-8,22H,(H,20,23,25)/b11-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPXSHLQHRWQXMK-DHZHZOJOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C(=CC3=C(C=CC(=C3)Br)O)C(=O)NC2=S)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)N2C(=O)/C(=C/C3=C(C=CC(=C3)Br)O)/C(=O)NC2=S)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10BrFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials may include 5-bromo-2-hydroxybenzaldehyde, 2-fluoroaniline, and thiourea. The key steps in the synthesis could involve:

    Condensation Reaction: The aldehyde group of 5-bromo-2-hydroxybenzaldehyde reacts with the amine group of 2-fluoroaniline to form an imine intermediate.

    Cyclization: The imine intermediate undergoes cyclization with thiourea to form the diazinane ring.

    Final Modifications: Additional steps may be required to introduce the sulfanylidene group and ensure the correct stereochemistry.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The imine or diazinane ring can be reduced to form amines or other derivatives.

    Substitution: The bromine and fluorine atoms can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like sodium hydroxide (NaOH) or halogenating agents under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield a ketone, while reduction could yield an amine.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and modifications.

Biology

In biological research, the compound might be investigated for its potential as a pharmaceutical agent. Its interactions with biological targets could be studied to understand its therapeutic potential.

Medicine

In medicine, the compound could be explored for its potential as a drug candidate. Its efficacy, safety, and mechanism of action would be key areas of research.

Industry

In industry, the compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It could interact with enzymes, receptors, or other proteins to exert its effects. The pathways involved would be elucidated through biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-[(5-chloro-2-hydroxyphenyl)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione
  • (5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione

Uniqueness

The uniqueness of the compound lies in its specific combination of functional groups and atoms (bromine, fluorine, sulfur). This unique structure may confer specific properties and reactivity that distinguish it from similar compounds.

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